(S)-Tetrahydrofurfurylamine

Chiral Resolution Optical Purity Stereochemistry

(S)-Tetrahydrofurfurylamine (CAS 7175-81-7), also known as (S)-(+)-Tetrahydrofurfurylamine, is a chiral heterocyclic primary amine with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol. It features a tetrahydrofuran ring linked to an aminomethyl group, with the amine functionality at the 2-position of the ring possessing an (S)-configuration.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 7175-81-7
Cat. No. B141004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tetrahydrofurfurylamine
CAS7175-81-7
Synonyms(2S)-tetrahydro-furanmethanamine
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN
InChIInChI=1S/C5H11NO/c6-4-5-2-1-3-7-5/h5H,1-4,6H2/t5-/m0/s1
InChIKeyYNOGYQAEJGADFJ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (S)-Tetrahydrofurfurylamine (CAS 7175-81-7): A Chiral Heterocyclic Amine Building Block


(S)-Tetrahydrofurfurylamine (CAS 7175-81-7), also known as (S)-(+)-Tetrahydrofurfurylamine, is a chiral heterocyclic primary amine with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol [1]. It features a tetrahydrofuran ring linked to an aminomethyl group, with the amine functionality at the 2-position of the ring possessing an (S)-configuration . This compound is a colorless to pale yellow liquid that is miscible with water and common organic solvents, making it a versatile chiral building block for asymmetric synthesis in pharmaceutical and agrochemical applications .

Why (S)-Tetrahydrofurfurylamine (CAS 7175-81-7) Cannot Be Replaced by the Racemate or R-Enantiomer


Substituting (S)-Tetrahydrofurfurylamine with its racemic mixture or the (R)-enantiomer is not scientifically valid for applications requiring stereochemical control. The two enantiomers, (S)-(+)- and (R)-(-)-Tetrahydrofurfurylamine, possess opposite optical rotations and, critically, can exhibit different biological activities and synthetic outcomes [1]. For instance, the (R)-enantiomer is reported to be the biologically active form for certain dopamine receptor agonists , while the (S)-enantiomer is specified as the active form in other contexts, such as its use as a pharmaceutical intermediate for drugs like Ramatroban [2]. Using the incorrect stereoisomer or a racemic mixture can lead to reduced efficacy, unpredictable pharmacokinetics, or failure in asymmetric synthesis where a specific chiral environment is required to achieve high enantiomeric excess in the final product [3].

Quantitative Differentiation of (S)-Tetrahydrofurfurylamine (CAS 7175-81-7) from its Closest Analogs


Chiral Purity and Optical Rotation: Defining the (S)-Enantiomer's Identity

The (S)-enantiomer is characterized by its specific optical rotation, which is distinct from its (R)-counterpart. The target compound exhibits a specific rotation of [α]20/D +12° (c = 2 in chloroform) or +13.5° (c=4, MeOH) [1]. In contrast, the (R)-enantiomer displays a specific rotation of -15° (C=2, MeOH) [2]. This difference in optical rotation is a primary quantitative metric for identity verification and enantiomeric purity assessment. Commercially, the (S)-enantiomer is available with high enantiomeric excess, with some suppliers specifying ≥98.5% ee for the (S)-isomer [3].

Chiral Resolution Optical Purity Stereochemistry

Preparative Chiral Resolution: A Key Differentiator in Synthetic Access

A direct method for obtaining enantiopure tetrahydrofurfurylamine involves fractional crystallization of diastereoisomeric salts with L-tartaric acid. This method successfully isolates the (R)-enantiomer in 68% yield with an optical purity of >98.5% [1]. The (S)-enantiomer can be isolated from the mother liquor or via a similar process with a different resolving agent, providing a scalable route to enantiopure material for research and industrial applications. This contrasts with the racemate, which requires a resolution step to access a single enantiomer.

Chiral Separation Diastereomeric Crystallization Process Chemistry

Pharmaceutical Intermediate Specificity: The Case of Ramatroban Synthesis

The (S)-enantiomer is a specified intermediate in the synthesis of the drug Ramatroban, a thromboxane A2 receptor antagonist [1]. The use of the correct stereoisomer is critical for the drug's chiral integrity and biological activity. While the racemate could potentially be used, it would introduce an unwanted stereoisomer, necessitating additional purification steps and reducing overall yield and efficiency. The (R)-enantiomer would not yield the correct stereochemistry for the final drug molecule.

Drug Synthesis Pharmaceutical Intermediate Chiral Pool Synthesis

Catalytic Asymmetric Synthesis: Access to Enantioenriched Building Blocks

A copper-catalyzed dynamic kinetic asymmetric [3+2] annulation reaction provides direct access to enantioenriched tetrahydrofurylamines. Using a commercially available bisoxazoline ligand, the reaction yields these compounds in 69-99% yield with enantiomeric ratios up to 98:2 [1]. This method offers a direct route to highly enantioenriched material, circumventing the need for resolution of a racemic mixture. While the study does not isolate the (S)-enantiomer specifically, it demonstrates the feasibility of synthesizing tetrahydrofurylamines with high enantiocontrol, which can be tuned to favor the (S)-form through ligand selection.

Asymmetric Catalysis Copper Catalysis Annulation

High-Value Application Scenarios for (S)-Tetrahydrofurfurylamine (CAS 7175-81-7) Based on Differential Evidence


Asymmetric Synthesis of Chiral Pharmaceuticals

Procurement of (S)-Tetrahydrofurfurylamine (CAS 7175-81-7) is essential for the stereoselective synthesis of chiral drug candidates, such as Ramatroban, where the (S)-configuration is a critical structural determinant of biological activity [1]. Its high optical purity, often specified as ≥98.5% ee, ensures that the final active pharmaceutical ingredient (API) meets stringent regulatory requirements for stereochemical purity, minimizing the presence of inactive or potentially harmful enantiomeric impurities [2].

Chiral Building Block for Muscarinic Agonist/Antagonist Development

Researchers developing novel muscarinic receptor modulators require (S)-Tetrahydrofurfurylamine as a chiral precursor. This compound serves as a key intermediate for synthesizing muscarine analogs, where the stereochemistry of the tetrahydrofuran ring is crucial for receptor binding and pharmacological activity . The use of the pure (S)-enantiomer ensures that structure-activity relationship (SAR) studies are not confounded by the presence of the opposite enantiomer.

Development of Enantioselective Catalysts and Ligands

The (S)-enantiomer is employed as a starting material or chiral auxiliary in the preparation of new chiral ligands for asymmetric catalysis . Its defined stereochemistry allows for the creation of chiral environments that are necessary for achieving high enantioselectivity in catalytic reactions, such as the copper-catalyzed [3+2] annulations that produce other valuable chiral amines [3].

Quality Control and Analytical Reference Standard

The distinct optical rotation of (S)-Tetrahydrofurfurylamine, [α]20/D +12° (c = 2 in chloroform), makes it a valuable reference standard for analytical method development and quality control . It can be used to calibrate polarimeters, develop chiral HPLC methods for separating enantiomers, and verify the identity and purity of incoming batches of the compound, ensuring that the correct stereoisomer is being used in production or research [4].

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